[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride
Description
[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride is a sulfonyl chloride derivative featuring an oxazole heterocycle substituted with a trifluoromethyl group at the 5-position. The methanesulfonyl chloride group is attached to the 4-position of the oxazole ring. This compound is of interest in organic synthesis due to the reactivity of the sulfonyl chloride group, which facilitates nucleophilic substitution reactions (e.g., forming sulfonamides or sulfonate esters).
Properties
IUPAC Name |
[5-(trifluoromethyl)-1,3-oxazol-4-yl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3NO3S/c6-14(11,12)1-3-4(5(7,8)9)13-2-10-3/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNWYIVDHPVBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(F)(F)F)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The final step involves the conversion of the carboxylate group to the methanesulfonyl chloride group using reagents such as thionyl chloride .
Industrial Production Methods: Industrial production of [5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation Products: Oxidized derivatives of the oxazole ring.
Reduction Products: Reduced derivatives of the oxazole ring.
Scientific Research Applications
[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride is a chemical compound with applications in organic synthesis, medicinal chemistry, and materials science. It features a trifluoromethyl group at the 5-position and a methanesulfonyl chloride group at the 4-position of the oxazole ring.
Scientific Research Applications
- Building Block in Organic Synthesis: this compound serves as a building block in organic synthesis. It allows chemists to construct more complex molecules with specific properties.
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Reaction Types: This compound can undergo nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by nucleophiles like amines, alcohols, or thiols. It can also participate in oxidation and reduction reactions, although these are less common, and the trifluoromethyl group can participate in addition reactions with electrophiles.
- Nucleophilic Substitution Common reagents include amines, alcohols, and thiols, typically under basic conditions.
- Oxidation Reagents such as hydrogen peroxide or other oxidizing agents.
- Reduction Reagents such as lithium aluminum hydride or sodium borohydride.
- Medicinal Chemistry: The compound has applications in medicinal chemistry. The trifluoromethyl group enhances stability and lipophilicity, which helps the compound interact with hydrophobic regions of biological targets.
- Materials Science: this compound is used in materials science.
Chemical Reactions Analysis
- Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
- Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
- Addition Reactions: The trifluoromethyl group can participate in addition reactions with various electrophiles.
Mechanism of Action
The mechanism of action of [5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the methanesulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various biological molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of biological targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
(a) Aromatic/Heterocyclic Core
[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride
[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride
- Core : Oxazole (a five-membered heterocycle with O and N atoms) with a trifluoromethyl group at the 5-position.
- Key Properties : Expected lower melting point than phenyl analogs due to reduced symmetry and weaker intermolecular forces.
- Reactivity : Enhanced electrophilicity of the sulfonyl chloride due to electron-deficient oxazole ring.
(b) Substituent Position and Electronic Effects
- [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride Substituent Position: Trifluoromethyl at the 3-position on phenyl.
5-(Trifluoromethyl)oxazole Derivatives
- Heterocyclic Effects : Oxazole’s electron-deficient nature polarizes the sulfonyl chloride group, increasing its susceptibility to hydrolysis or nucleophilic attack compared to phenyl-based analogs.
Physical and Chemical Properties
*Predicted based on structural analogs.
Reactivity and Functional Group Interactions
Sulfonyl Chloride Reactivity :
Trifluoromethyl Effects :
- Enhances lipophilicity and metabolic stability in both phenyl and oxazole derivatives.
- Reduces basicity of adjacent nitrogen in oxazole, further polarizing the sulfonyl chloride group.
Biological Activity
[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride (CAS No. 2253629-87-5) is a compound of significant interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. The presence of both trifluoromethyl and methanesulfonyl chloride groups enhances its reactivity, making it a versatile building block in organic synthesis and medicinal chemistry.
The compound is characterized by:
- Molecular Formula : C₆H₄ClF₃N₁O₂S
- Molecular Weight : 230.62 g/mol
- Functional Groups : Trifluoromethyl, oxazole, and methanesulfonyl chloride.
The trifluoromethyl group contributes to the compound's lipophilicity and stability, while the methanesulfonyl chloride makes it highly reactive towards nucleophiles.
The biological activity of this compound primarily arises from its electrophilic nature. The methanesulfonyl chloride group can react with various nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This reactivity allows the compound to interact with enzymes, receptors, and other cellular targets, potentially modulating their activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl and sulfonyl groups. For example, a related study found that derivatives exhibited significant antibacterial activity against strains such as E. coli and C. albicans, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL for some compounds . This suggests that this compound may possess similar properties, warranting further investigation.
Anticancer Activity
The anticancer potential of compounds with similar structural motifs has been documented extensively. In vitro studies have shown that various derivatives exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds with trifluoromethyl groups demonstrated IC50 values lower than those of established chemotherapeutics like Doxorubicin in human cancer cell lines .
These findings suggest that this compound could be explored for its anticancer properties.
Case Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives based on the oxazole framework, including this compound. These derivatives were evaluated for their biological activity against human cancer cell lines, revealing promising results in terms of antiproliferative effects .
Case Study 2: Structure-Activity Relationship (SAR)
Research investigating the structure-activity relationships of sulfonamide derivatives indicated that modifications in the trifluoromethyl group significantly influenced biological activity. Compounds displaying a combination of trifluoromethyl and sulfonamide functionalities exhibited enhanced antibacterial and anticancer activities compared to their non-fluorinated counterparts .
Q & A
Q. How can this compound be leveraged in bioconjugation for targeted drug delivery systems?
- Methodology :
- Linker Design : React the sulfonyl chloride with amine-bearing antibodies (e.g., trastuzumab) at pH 7–8 to form stable sulfonamide bonds.
- In Vitro Validation : Test conjugate stability in serum and target-specific cytotoxicity, as outlined for similar sulfonyl chlorides in bioconjugation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
